6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione
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Overview
Description
6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its benzopyran structure, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,6-trimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired benzopyran structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of various industrial products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione involves its interaction with molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-one: This compound shares a similar benzopyran structure but differs in the position and number of hydroxyl and methyl groups.
Flavanones: A broader class of compounds with similar structural features but varying functional groups and biological activities.
Uniqueness
6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
91497-30-2 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-hydroxy-2,2,7-trimethyl-3,4-dihydrochromene-5,8-dione |
InChI |
InChI=1S/C12H14O4/c1-6-8(13)10(15)7-4-5-12(2,3)16-11(7)9(6)14/h13H,4-5H2,1-3H3 |
InChI Key |
HIPPXQNILZIELI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)OC(CC2)(C)C)O |
Origin of Product |
United States |
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